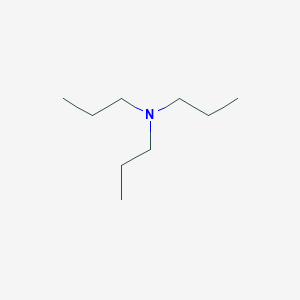
Tripropylamine
カタログ番号 B089841
Key on ui cas rn:
102-69-2
分子量: 143.27 g/mol
InChIキー: YFTHZRPMJXBUME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04286108
Procedure details


1,1,1-Tripropylhydrazinium chloride (19.4 g, 0.1 mole) is reacted with dry, powdered sodamide (4.0 g, 0.102 mole) in the presence of excess tripropylamine as the reaction medium. The mixture is degassed, then heated rapidly to reflux temperature (156° C.) in a stream of dry nitrogen, and the refluxing vapors are led into a glass fractionating column to yield hydrazine (bp 113°) as the distillate, tripropylamine remaining in the reaction vessel for reuse.
Name
1,1,1-Tripropylhydrazinium chloride
Quantity
19.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl-].C([N+:5](CCC)(CCC)[NH2:6])CC.[NH2-].[Na+].[CH2:15]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17]>>[NH2:5][NH2:6].[CH2:15]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
1,1,1-Tripropylhydrazinium chloride
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(CC)[N+](N)(CCC)CCC
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N(CCC)CCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
156 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is degassed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated rapidly
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(CCC)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
